molecular formula C12H6F2N2O B13538872 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile

4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile

Cat. No.: B13538872
M. Wt: 232.18 g/mol
InChI Key: GKSPVXDLQBGUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile is a high-value, multifunctional chemical building block designed for advanced research and development. This compound integrates a phenoxy-linked difluorophenyl moiety with an electron-deficient pyridine-2-carbonitrile core, a structural motif recognized in the development of novel organic molecules . The carbonitrile group and the fluorine substituents on the aromatic rings make this scaffold highly amenable to further chemical modification, facilitating its use in constructing more complex target molecules. In medicinal chemistry, such structures are pivotal for creating potential bioactive molecules. The compound serves as a key precursor in structure-activity relationship (SAR) studies, particularly in the synthesis of analogs for pharmaceutical lead optimization, as seen in related chemical systems . Concurrently, in materials science, electron-deficient pyridine-carbonitriles are established as core structures in the design of organic light-emitting diodes (OLEDs), specifically for developing thermally activated delayed fluorescence (TADF) emitters . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C12H6F2N2O

Molecular Weight

232.18 g/mol

IUPAC Name

4-(3,4-difluorophenoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C12H6F2N2O/c13-11-2-1-9(6-12(11)14)17-10-3-4-16-8(5-10)7-15/h1-6H

InChI Key

GKSPVXDLQBGUCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)C#N)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile and analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Substituents Carbonitrile Position Molecular Weight (g/mol) Key Properties or Activities Reference
4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile Pyridine 3,4-Difluorophenoxy 2 232.19 Hypothesized receptor modulation (inferred)
2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile Pyridine 2,4-Difluorophenoxy 4 232.19 Structural isomer; no bioactivity reported
4-(4-Methylamino-3-nitro-phenoxy)pyridine-2-carbonitrile Pyridine 4-Methylamino-3-nitro-phenoxy 2 283.25 (calculated) Intermediate in pharmaceutical synthesis
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile Pyridine Chlorophenyl, sulfanyl, trifluoromethyl 3 404.84 Potential kinase inhibition (inferred)
4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 2,6-Difluorophenoxy, trifluoromethyl 2 (amine) 307.21 (calculated) HMRGX1 receptor potentiation for pain

Key Findings from Comparative Analysis

Positional Isomerism Effects: The carbonitrile position (2 vs. 3 vs. 4) significantly impacts molecular polarity and binding interactions. Substituent orientation: The 3,4-difluorophenoxy group in the target compound introduces steric and electronic effects distinct from the 2,4-difluorophenoxy analog. Fluorine atoms in the 3,4 positions may enhance lipophilicity and metabolic stability compared to 2,4 substitution .

Core Heterocycle Differences: Pyridine vs. pyrimidine cores (e.g., 4-(2,6-difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine ) influence solubility and target selectivity.

Functional Group Contributions: Carbonitrile vs. amine: The carbonitrile group in pyridine derivatives enhances electron-withdrawing character, stabilizing aromatic rings and influencing π-π stacking in receptor binding. In contrast, pyrimidin-2-amine derivatives (e.g., ) may engage in hydrogen-bond donor-acceptor interactions with biological targets.

Biological Activity Trends: While direct data for 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile are lacking, structurally related compounds demonstrate diverse activities:

  • Pyridine-2-carbonitriles (e.g., ) are intermediates in synthesizing adenosine receptor antagonists.
  • Pyrimidin-2-amines (e.g., ) act as HMRGX1 receptor potentiators for pain management.
  • Thiophene-3-carbonitriles (e.g., ) show PD-L1 inhibitory activity, suggesting carbonitrile-containing heterocycles are versatile scaffolds in medicinal chemistry.

Biological Activity

4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile is a synthetic compound notable for its potential applications in medicinal chemistry. Its structure features a pyridine ring substituted with a cyano group and a 3,4-difluorophenoxy moiety, which enhances its biological activity. This article explores its biological properties, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile is C12H8F2N2O. The presence of fluorine atoms and the cyano group significantly influence its reactivity and biological interactions.

Property Value
Molecular FormulaC12H8F2N2O
Molecular Weight246.20 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile is primarily attributed to its interaction with specific biological targets. The compound has shown promise in inhibiting various enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : The cyano group is known to enhance binding affinity to enzyme active sites, potentially leading to effective inhibition.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research indicates that 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile exhibits various biological activities:

  • Anticancer Activity : Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : Preliminary data indicate potential effectiveness against certain bacterial strains, although further studies are needed to confirm these findings.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile.

  • Study on Anticancer Activity :
    • A study explored the effects of pyridine derivatives on cancer cell lines, revealing that compounds with similar fluorinated phenoxy groups exhibited significant cytotoxicity against various cancer types .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that structurally related compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Inflammatory Response Modulation :
    • Research highlighted the role of fluorinated pyridine derivatives in reducing pro-inflammatory cytokines in cellular models, suggesting a mechanism for their anti-inflammatory properties .

Comparative Analysis

To better understand the unique properties of 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
2-(2,4-Difluorophenoxy)pyridinePyridine ring with difluorophenoxy substituentModerate anticancer activity
3-Fluoro-4-(phenoxy)pyridineFluoro-substituted phenoxy groupAntimicrobial properties
5-(trifluoromethyl)pyridin-2-carbonitrileTrifluoromethyl instead of difluoroEnhanced lipophilicity but altered reactivity

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile?

The synthesis typically involves nucleophilic aromatic substitution between 3,4-difluorophenol and a pyridine precursor (e.g., 2-chloropyridine-2-carbonitrile). Key steps include:

  • Reaction Conditions : Use of a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) at 80–100°C for 12–24 hours to facilitate substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .

Q. How should researchers characterize the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyridine ring substitution pattern and phenoxy linkage. For example, the cyano group (C≡N) appears at ~110–120 ppm in ¹³C NMR, while fluorine substituents split aromatic proton signals .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight (e.g., m/z 262.05 [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and F percentages within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in DMSO (≥50 mg/mL), moderately soluble in dichloromethane, and poorly soluble in water (<0.1 mg/mL). Pre-saturate aqueous buffers with DMSO for biological assays .
  • Stability : Stable at −20°C under inert gas (N₂/Ar) for >6 months. Degrades in acidic (pH <3) or basic (pH >10) conditions via hydrolysis of the cyano group. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers investigate reaction mechanisms involving the cyano and difluorophenoxy groups?

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediates in nucleophilic substitution reactions (e.g., with thiols or amines). Activation energy (Ea) calculations via Arrhenius plots clarify rate-determining steps .
  • Computational Modeling : DFT (B3LYP/6-31G*) predicts electron density distribution, highlighting electrophilic regions (e.g., para to fluorine on the phenoxy ring) for functionalization .

Q. What strategies are effective for identifying biological targets and validating binding interactions?

  • Target Fishing : Employ affinity chromatography with immobilized compound derivatives. Eluted proteins are identified via LC-MS/MS. For example, fluorinated analogs may bind kinases or G-protein-coupled receptors .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant proteins. A 1:1 binding model with KD ≈ 10–100 nM indicates high-affinity interactions .

Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR)?

  • Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C–O–C linkage at ~120°) and dihedral angles between pyridine and phenoxy rings. Discrepancies between computational and experimental data may indicate conformational flexibility .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) influencing packing efficiency and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.